molecular formula C24H34Li4N7O19P3S B12379260 Malonyl CoA (tetralithium)

Malonyl CoA (tetralithium)

Cat. No.: B12379260
M. Wt: 877.4 g/mol
InChI Key: DQLXXYMNINXQSV-UOTTWOKESA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Malonyl coenzyme A tetralithium is synthesized by carboxylating acetyl coenzyme A using the enzyme acetyl coenzyme A carboxylase . This reaction requires a molecule of bicarbonate and energy from ATP . The synthetic route involves the following steps:

Industrial Production Methods

Industrial production of malonyl coenzyme A tetralithium involves large-scale fermentation processes using genetically engineered microorganisms that overexpress acetyl coenzyme A carboxylase . The fermentation broth is then subjected to purification processes to isolate and crystallize the compound.

Chemical Reactions Analysis

Types of Reactions

Malonyl coenzyme A tetralithium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Malonyl coenzyme A tetralithium has numerous applications in scientific research:

    Chemistry: It is used as a substrate in the study of enzyme kinetics and mechanisms.

    Biology: It plays a role in the regulation of metabolic pathways and is used in studies related to metabolic disorders.

    Medicine: It is involved in the biosynthesis of fatty acids and polyketides, which have therapeutic applications.

    Industry: It is used in the production of biofuels and bioplastics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malonyl coenzyme A tetralithium is unique due to its role as a key intermediate in both fatty acid and polyketide biosynthesis. Its ability to inhibit carnitine palmitoyltransferase 1 distinguishes it from other coenzyme A derivatives .

Properties

Molecular Formula

C24H34Li4N7O19P3S

Molecular Weight

877.4 g/mol

IUPAC Name

tetralithium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate

InChI

InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17?,18+,19+,23-;;;;/m1..../s1

InChI Key

DQLXXYMNINXQSV-UOTTWOKESA-J

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O

Origin of Product

United States

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